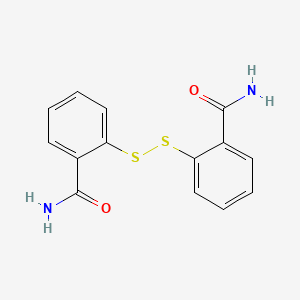

Benzamide, 2,2'-dithiobis-

Description

Context within Disulfide-Containing Organic Compounds Research

Disulfide bonds are a recurring motif in a vast array of natural and synthetic organic compounds, playing crucial roles in their structure and function. researchgate.net In the broader context of organic chemistry, research into disulfide-containing compounds like Benzamide (B126), 2,2'-dithiobis- is significant for several reasons:

Structural Biology: The disulfide bridge is a key component in determining the tertiary structure of proteins. researchgate.net

Redox Chemistry: The reversible nature of the disulfide bond (thiol-disulfide interchange) is fundamental to many biological redox processes and has applications in materials science, such as the development of self-healing polymers. smolecule.combohrium.com

Medicinal Chemistry: Many disulfide-containing compounds exhibit a range of biological activities, making them attractive scaffolds for drug discovery. ontosight.ai

Historical Perspective of Benzamide, 2,2'-dithiobis- Studies

The exploration of Benzamide, 2,2'-dithiobis- and its analogues dates back to the mid-20th century, as part of a wider investigation into sulfur-containing aromatic compounds. smolecule.comacs.org A pivotal moment in its research history was the discovery of its antibacterial potential, particularly against Mycobacterium species, in 1985. smolecule.comnih.gov This finding spurred further investigation into the synthesis and structure-activity relationships of its derivatives. acs.orgnih.gov

Fundamental Academic Significance of the Disulfide Bridge

The disulfide bridge is the most critical structural feature of Benzamide, 2,2'-dithiobis-, profoundly influencing its chemical behavior and biological interactions.

Structural Integrity: The S-S bond connects the two benzamide units, creating a specific three-dimensional conformation. The bond length of this linkage is typically in the range of 2.03 to 2.05 Angstroms.

Reactivity: The disulfide bond is susceptible to both oxidation and reduction reactions. Reduction cleaves the S-S bond to form the corresponding thiols, a reaction that is often reversible and central to its biological mechanism of action. smolecule.com

Biological Activity: The disulfide moiety is directly implicated in the compound's observed biological effects. It can interact with biological macromolecules, such as proteins, potentially through the formation of reversible covalent bonds, thereby modulating their function. ontosight.ai

Overview of Major Research Domains for Benzamide, 2,2'-dithiobis-

The unique structural and chemical characteristics of Benzamide, 2,2'-dithiobis- have led to its investigation in several key research areas:

Antibacterial Research: A significant body of research has focused on the antibacterial properties of Benzamide, 2,2'-dithiobis- and its derivatives. Studies have demonstrated its efficacy against various bacterial strains, most notably Mycobacterium tuberculosis, including strains resistant to other antibiotics. smolecule.comnih.gov The proposed mechanism of action involves the disruption of the bacterial cell wall. smolecule.com

Antiviral Research: Some studies have explored the potential antiviral activity of this compound, particularly against HIV, where it is thought to interfere with zinc ejection from the nucleocapsid. smolecule.com

Materials Science: The ability of the disulfide bond to undergo reversible cleavage and formation has led to research into its use in the development of self-healing materials and functional polymers. smolecule.combohrium.com

Organic Synthesis: Benzamide, 2,2'-dithiobis- serves as a building block in the synthesis of more complex molecules and as a reagent in various chemical transformations.

Below is a table summarizing the key properties of Benzamide, 2,2'-dithiobis-:

| Property | Value |

| Molecular Formula | C₁₄H₁₂N₂O₂S₂ |

| Molecular Weight | 304.4 g/mol |

| CAS Number | 2527-57-3 |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 241–242°C |

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-carbamoylphenyl)disulfanyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c15-13(17)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(16)18/h1-8H,(H2,15,17)(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEHSSKRJOGQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)SSC2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062494 | |

| Record name | Benzamide, 2,2'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2527-57-3 | |

| Record name | 2,2′-Dithiobis[benzamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2527-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Carboxy-2-methylbutyl)benzisothiazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002527573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2,2'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 2,2'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiobisbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DITHIOBIS(BENZAMIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X53S9RZ6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Benzamide, 2,2 Dithiobis

Direct Synthesis Routes to Benzamide (B126), 2,2'-dithiobis-

Direct synthesis methods for Benzamide, 2,2'-dithiobis- and its derivatives primarily involve the formation of the critical disulfide bridge from thiol precursors through oxidation.

Oxidative Coupling Reactions

Oxidative coupling represents a common and straightforward strategy for the synthesis of disulfide compounds. This approach starts from the corresponding thiol, in this case, 2-mercaptobenzamide, and utilizes an oxidizing agent to facilitate the formation of the S-S bond. While specific details for the direct oxidative coupling of the parent 2-mercaptobenzamide are not extensively detailed in the reviewed literature, the synthesis of its N-alkylated analogs provides significant insight into this methodology.

For instance, the synthesis of N-substituted derivatives, such as 2,2'-Dithiobis(N-butylbenzamide), employs classical oxidative coupling of the N-butylbenzamide thiol precursor. smolecule.com Reagents like iodine or hydrogen peroxide are used to induce the dimerization into the target disulfide. smolecule.com These reactions are typically conducted in solvents like dichloromethane (B109758) or ethanol (B145695) at controlled low temperatures (0–5°C) to minimize potential side reactions, such as over-oxidation of the sulfur atom. smolecule.com

A documented method for the synthesis of the N-methyl analog, Benzamide, 2,2'-dithiobis[N-methyl-], involves the oxidative coupling of N-methyl-2-mercaptobenzamide. In this procedure, iodine is used as the oxidizing agent in refluxing ethanol. The progress of this reaction can be monitored using thin-layer chromatography (TLC).

Sustainable approaches are also being explored, such as aerobic oxidative coupling using organocatalysts like natural gallic acid with a manganese co-catalyst, employing oxygen as the terminal oxidant in water. researchgate.net This method has been successfully applied to prepare various symmetrical and unsymmetrical disulfanes in high yields. researchgate.net

Disulfide Bond Formation from Thiol Precursors

The formation of a disulfide bond from two thiol groups is a fundamental transformation in organic and biological chemistry. wikipedia.org Beyond direct oxidation, thiol-disulfide interchange reactions offer another pathway for creating disulfide bridges. csic.es This method involves the reaction of a thiol with an activated disulfide, leading to the formation of a new disulfide bond. While a powerful tool in peptide synthesis, its specific application for the direct synthesis of Benzamide, 2,2'-dithiobis- is less commonly documented in favor of more direct oxidative or condensation methods. csic.es

The core principle remains the oxidation of the thiol groups of two 2-mercaptobenzamide molecules to form the disulfide linkage. researchgate.net This process is often in competition with the formation of cyclic structures, such as 1,2-benzisothiazolin-3-one, especially under certain oxidative conditions. researchgate.netnih.gov

Multi-Step Organic Synthesis Approaches Involving Benzamide, 2,2'-dithiobis-

Multi-step syntheses provide alternative and often more versatile routes to Benzamide, 2,2'-dithiobis- and its derivatives, typically starting from precursors that already contain the dithiobis moiety.

Condensation Reactions for Dithiobis Moiety Introduction

A principal and widely applied multi-step synthesis starts with 2,2'-Dithiodibenzoic acid. acs.orgresearchgate.net This precursor is first converted into its more reactive diacyl chloride derivative, 2,2'-Dithiodibenzoyl chloride, by treatment with an agent like thionyl chloride (SOCl₂). acs.orgresearchgate.netontosight.ai The resulting 2,2'-dithiodibenzoyl chloride is a key bifunctional building block.

This reactive intermediate is then subjected to a condensation reaction with an appropriate nitrogen source. To synthesize the parent Benzamide, 2,2'-dithiobis-, the diacyl chloride is treated with ammonia (B1221849) water. acs.org For N-substituted derivatives, primary or secondary amines are used instead. acs.orgsemanticscholar.org These amidation reactions are typically carried out in suitable organic solvents such as dioxane or tetrahydrofuran. acs.org This method has been successfully used to prepare a series of analogues for research purposes, including studies on their biological activities. acs.orgnih.gov

Similarly, dithiobisbenzamides have been synthesized from 2,2'-dithiosalicylic acid by reacting it with ammonia or various amines under different conditions, including conventional heating and microwave irradiation. researchgate.net

| Starting Material | Reagents | Solvent | Product | Reference |

|---|---|---|---|---|

| 2,2'-Dithiodibenzoic acid | 1. Thionyl chloride 2. Ammonia water | Dioxane or Tetrahydrofuran | Benzamide, 2,2'-dithiobis- | acs.org |

| 2,2'-Dithiodibenzoic acid | 1. Thionyl chloride 2. Primary/Secondary amines | Dioxane or Tetrahydrofuran | N-substituted Benzamide, 2,2'-dithiobis- derivatives | acs.org |

| 2,2'-Dithiosalicylic acid | Ammonia, Ethylamine, or Benzylamine | Dioxane (conventional heating) or Solvent-free (microwave/grinding) | Derivatives of 2,2'-Dithiobisbenzamides | researchgate.net |

Re-arrangement Reactions (e.g., Curtius Rearrangement Derivatives)

Rearrangement reactions, such as the Curtius rearrangement, provide sophisticated pathways to derivatives of Benzamide, 2,2'-dithiobis-. solubilityofthings.com The Curtius rearrangement transforms an acyl azide (B81097) into an isocyanate, which can then be converted to an amine or a urethane.

Research has shown that 2,2-Dithiosalicylic acid can be converted into a pseudo amino acid through a process involving the formation of an anhydride (B1165640) followed by a Curtius rearrangement. asianpubs.org Furthermore, an amino acid-derived dithiolactam has been synthesized by coupling the corresponding bis-acid chloride (derived from 2,2-dithiosalicylic acid) with ethyl glycinate, followed by a subsequent Curtius rearrangement. asianpubs.orgresearchgate.net These examples highlight the utility of rearrangement reactions in creating complex structures built upon the dithiobisbenzamide scaffold.

Reaction Conditions and Optimization Strategies for Benzamide, 2,2'-dithiobis- Synthesis

The efficiency and outcome of the synthesis of Benzamide, 2,2'-dithiobis- are highly dependent on the reaction conditions. Optimization strategies often focus on improving yield, purity, and environmental footprint.

For the condensation route starting from 2,2'-dithiodibenzoic acid, the reaction is typically refluxed for several hours. researchgate.net After the reaction, the excess solvent is removed, and the crude product is often purified by recrystallization from a solvent mixture like methanol/water. researchgate.net

Alternative "green chemistry" approaches have been explored to improve the synthesis of dithiobisbenzamides. researchgate.net These methods include performing the reaction under solvent-free conditions using grinding or microwave irradiation. researchgate.netresearchgate.net A comparative study on the synthesis of dithiobisbenzamides from 2,2'-dithiosalicylic acid and various amines showed that these methods could produce the desired products, with yields varying depending on the chosen conditions (conventional heating, grinding, or microwave). researchgate.net For example, microwave irradiation at 350 W for 7 minutes has been utilized as an efficient heating method. researchgate.netresearchgate.net

The table below compares different synthetic routes for the N-methyl derivative, highlighting key performance indicators.

| Method | Yield (%) | Purity (%) | Key Challenge | Reference |

|---|---|---|---|---|

| Oxidative Coupling | 72 | 98 | Byproduct removal | |

| Disulfide Bond Formation (from 2-nitrobenzoic acid derivatives) | 65 | 95 | Solvent optimization |

Purification of the final product is a critical step to ensure high purity. smolecule.com Techniques such as recrystallization and column chromatography are commonly employed. smolecule.com For instance, in the synthesis of the N-methyl derivative via disulfide bond formation from 2-nitrobenzoic acid derivatives, purification is achieved through column chromatography using a chloroform:methanol gradient.

Mechanistic Investigations of Synthetic Pathways for Benzamide, 2,2'-dithiobis-

The synthesis of Benzamide, 2,2'-dithiobis- and its derivatives is centered around the formation of the critical disulfide bridge connecting two benzamide moieties. Mechanistic studies have illuminated several pathways to achieve this structure, with the choice of starting material and reaction conditions dictating the operative mechanism.

A primary synthetic route involves the oxidative coupling of a corresponding thiol precursor, 2-mercaptobenzamide. In this process, two molecules of the thiol are oxidized to form the disulfide bond. The mechanism typically proceeds through a thiyl radical or a sulfenium ion intermediate, depending on the specific oxidizing agent employed.

Alternatively, the synthesis can commence from 2,2'-dithiosalicylic acid. researchgate.net This pathway involves first ensuring the disulfide linkage is in place, followed by the amidation of the two carboxylic acid groups. This is often achieved by converting the dicarboxylic acid into its more reactive bis-acid chloride derivative, which then readily reacts with ammonia or primary amines to form the desired bis-amide structure. researchgate.net The reaction with concentrated ammonia proceeds to yield Benzamide, 2,2'-dithiobis-. researchgate.net

Another explored mechanism involves the reaction of a pre-formed benzamide derivative with a disulfide-containing compound under controlled catalytic conditions. For N-substituted derivatives, this may involve reacting an N-alkylbenzamide with a suitable disulfide reagent.

Structure-activity relationship studies have underscored the mechanistic importance of the entire molecular framework. For certain biological activities, both the disulfide bond and the ortho-positioning of the benzamide functional groups are considered essential. nih.gov Further investigations have revealed that the disulfide may undergo a chemical or in vivo cyclization to form 2-benzisothiazolones. nih.gov This suggests that the synthetic product, the dithiobisbenzamide, might act as a prodrug, with its ultimate biological function being mediated by this cyclized derivative. nih.gov The disulfide bond's ability to be cleaved under reducing conditions also makes it a point of interest for applications where reversible bonding is advantageous. ontosight.ai

Scale-Up Considerations in Academic Synthesis of Benzamide, 2,2'-dithiobis-

Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger, multi-gram scale within an academic setting presents several challenges that must be addressed to maintain yield and purity. For Benzamide, 2,2'-dithiobis-, key considerations revolve around reaction conditions, reagent handling, and product purification.

The choice of synthetic method significantly impacts scalability. For instance, syntheses starting from 2,2'-dithiosalicylic acid have been performed using conventional heating, microwave irradiation, and solvent-free grinding methods, each with different outcomes in terms of reaction time and yield. researchgate.net While conventional heating may be straightforward on a small scale, maintaining uniform heat distribution in larger volumes can be difficult, potentially leading to side reactions. Microwave-assisted synthesis can offer rapid heating but requires specialized equipment that may have volume limitations. researchgate.net

Purification is a critical step in any scale-up. As the reaction volume increases, so does the absolute quantity of any impurities. The formation of by-products or "tarry droplets" can complicate the isolation of the desired product. google.com For Benzamide, 2,2'-dithiobis-, recrystallization is a common and effective method for purification, ensuring a high-purity final product suitable for further analysis or testing. researchgate.netsmolecule.com The selection of an appropriate solvent system for recrystallization becomes crucial for maximizing recovery on a larger scale.

The table below, based on data for the synthesis of related dithiobisbenzamides from 2,2'-dithiosalicylic acid, illustrates how the synthetic method can influence reaction yields, a primary concern during scale-up. researchgate.net

| Synthetic Method | Starting Materials | Typical Yield (%) | Key Considerations for Scale-Up |

|---|---|---|---|

| Conventional Heating | 2,2'-Dithiosalicylic acid + Amine/Ammonia | Variable, e.g., ~70% | Maintaining uniform temperature, longer reaction times. |

| Microwave Irradiation | 2,2'-Dithiosalicylic acid + Amine/Ammonia | Often higher, e.g., ~85% | Specialized equipment, potential volume limitations. |

| Grinding (Solvent-free) | 2,2'-Dithiosalicylic acid + Amine/Ammonia | Good, e.g., ~80% | Efficient mixing is critical, potential for localized heating. |

Emerging Green Chemistry Approaches in Benzamide, 2,2'-dithiobis- Synthesis

In line with the principles of sustainable chemistry, recent research has explored more environmentally benign methods for the synthesis of benzamides and related sulfur-containing compounds. These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents and reagents.

For the synthesis of dithiobisbenzamides, several green techniques have shown promise:

Solvent-Free Synthesis: One of the most effective green strategies is the elimination of volatile organic solvents. The synthesis of dithiobisbenzamide derivatives has been successfully achieved using grinding techniques, where the solid reactants are mixed together mechanically. researchgate.net This method, also known as mechanochemistry, reduces solvent waste and can lead to shorter reaction times and different product selectivities compared to solution-phase reactions. Solvent-free protocols have also been developed for other benzamide analogs. citeas.org

Microwave-Assisted Synthesis: As mentioned previously, the use of microwave irradiation is a well-established green chemistry technique. researchgate.net It allows for rapid and efficient heating of the reaction mixture, significantly reducing reaction times from hours to minutes. This not only saves energy but can also minimize the formation of by-products that might result from prolonged exposure to high temperatures.

Use of Recyclable Reagents: In syntheses involving oxidation to form the disulfide bond, the choice of oxidant is critical. Green approaches favor the use of oxidants that are non-toxic and whose by-products are benign or recyclable. For the related synthesis of 2,2'-dithiobis(benzothiazole), a process using bromate (B103136) salts as the oxidant in an acidified aqueous medium has been developed. google.com A key advantage of this system is that the resulting bromide salt can be electrochemically oxidized back to the bromate and recycled, creating a virtually pollution-free process. google.com

Aqueous Reaction Media: Replacing traditional organic solvents with water is a cornerstone of green chemistry. The development of syntheses that can be performed in aqueous solutions, such as the oxidation of mercaptobenzothiazole sodium salt, demonstrates a move towards more sustainable processes. google.com

The following table summarizes these emerging green approaches and their benefits.

| Green Chemistry Approach | Principle | Advantage in Synthesis |

|---|---|---|

| Solvent-Free Grinding | Elimination of organic solvents. researchgate.netciteas.org | Reduces chemical waste, lowers environmental impact, simplifies work-up. |

| Microwave Irradiation | Efficient energy transfer for rapid heating. researchgate.net | Drastically reduces reaction times, saves energy, can improve yields. |

| Recyclable Reagents | Use of reagents that can be regenerated and reused. google.com | Minimizes waste, improves atom economy, lowers process cost. |

| Aqueous Media | Replacement of volatile organic solvents with water. google.comgoogle.com | Enhances safety, reduces pollution, environmentally benign. |

Advanced Structural Characterization and Spectroscopic Analysis of Benzamide, 2,2 Dithiobis

X-ray Crystallography for Molecular Conformation and Packing in Benzamide (B126), 2,2'-dithiobis-

While the synthesis and characterization of Benzamide, 2,2'-dithiobis- and its derivatives have been reported, detailed single-crystal X-ray diffraction data for the parent compound is not extensively available in the surveyed literature. However, analysis of related structures and derivatives allows for a theoretical understanding of its likely solid-state conformation.

In the solid state, the molecular packing of Benzamide, 2,2'-dithiobis- would be significantly influenced by intermolecular hydrogen bonds formed by the amide (-CONH₂) groups. It is anticipated that the amide protons would act as hydrogen bond donors, while the carbonyl oxygen would serve as an acceptor. These interactions could lead to the formation of extended networks, such as chains or sheets, which dictate the packing of the molecules in the crystal lattice. For instance, derivatives of benzamide are known to form packing motifs involving parallel dimeric tapes.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Benzamide, 2,2'-dithiobis- and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For Benzamide, 2,2'-dithiobis- and its derivatives, ¹H NMR and ¹³C NMR, along with two-dimensional techniques, provide detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of Benzamide, 2,2'-dithiobis-, the aromatic protons of the two symmetrically equivalent benzene (B151609) rings would give rise to a complex multiplet pattern in the aromatic region, typically between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns depend on the substitution pattern. For the 2,2'-disubstituted rings, four distinct aromatic proton signals would be expected for each ring.

The amide protons (-CONH₂) would appear as two broad singlets, typically in the downfield region of the spectrum (around 7.5-8.5 ppm), due to their acidic nature and potential for hydrogen exchange with the solvent. The exact chemical shift can be sensitive to solvent, concentration, and temperature.

Based on data from related benzamide structures, the expected ¹H NMR chemical shifts are summarized in the table below.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 8.0 | Multiplet |

| Amide NH₂ | 7.5 - 8.5 | Broad Singlet |

Note: The data presented is based on typical chemical shifts for benzamide-related structures and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum of Benzamide, 2,2'-dithiobis- would show distinct signals for the carbonyl carbon and the aromatic carbons. Due to the molecule's symmetry, seven carbon signals would be expected: one for the carbonyl group and six for the aromatic carbons.

The carbonyl carbon (C=O) signal is typically found in the downfield region of the spectrum, around 165-175 ppm. The aromatic carbons would resonate in the range of 120-140 ppm. The carbon atom attached to the sulfur atom (C-S) would be expected to appear around 135-140 ppm, while the carbon attached to the carbonyl group would be in a similar region. The other aromatic carbons would appear at slightly higher fields.

A predicted ¹³C NMR data table is provided below.

| Carbon | Expected Chemical Shift (ppm) |

| C=O | 165 - 175 |

| Aromatic C-S | 135 - 140 |

| Aromatic C-C=O | 132 - 137 |

| Aromatic CH | 125 - 132 |

Note: The data presented is based on predicted values and data from similar compounds. Actual experimental values may differ.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals of Benzamide, 2,2'-dithiobis-.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. In the aromatic region, cross-peaks would connect signals of protons that are on adjacent carbons, helping to trace the connectivity within the spin systems of the aromatic rings.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signal for each protonated aromatic carbon. For example, each aromatic proton signal would show a correlation to the signal of the carbon atom it is attached to.

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Studies of Benzamide, 2,2'-dithiobis-

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The mass spectrum of Benzamide, 2,2'-dithiobis- (molecular weight: 304.4 g/mol ) would be expected to show a molecular ion peak at m/z 304.

The fragmentation of this molecule is likely initiated by the cleavage of the weakest bond, the sulfur-sulfur bond of the disulfide bridge. This homolytic cleavage would result in two symmetrical 2-carbamoylbenzenethiol radical fragments (m/z 152). This fragment is indeed observed as the base peak in the mass spectrum of the compound.

Further fragmentation of the m/z 152 radical could occur through the loss of the amide group (-NH₂) to form a benzoyl-type cation at m/z 136, which is observed as a prominent peak. Another possible fragmentation pathway for aromatic amides is the loss of CO, which could lead to further fragment ions. The peak observed at m/z 151 could result from the loss of a hydrogen atom from the m/z 152 fragment.

The proposed major fragmentation pathways are summarized in the table below.

| m/z | Proposed Fragment Ion |

| 304 | [C₁₄H₁₂N₂O₂S₂]⁺• (Molecular Ion) |

| 152 | [C₇H₆NOS]⁺• |

| 151 | [C₇H₅NOS]⁺• |

| 136 | [C₇H₆S]⁺• |

Note: The proposed fragmentation pattern is based on established principles of mass spectrometry and observed peaks for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the analysis of Benzamide, 2,2'-dithiobis-, providing essential information on its molecular weight and structure. In ESI-MS analysis, the molecule typically undergoes protonation to form the molecular ion [M+H]⁺. Due to its molecular structure, the fragmentation of Benzamide, 2,2'-dithiobis- in ESI-MS is characterized by specific patterns that aid in its identification.

A primary fragmentation pathway involves the cleavage of the disulfide bond (S-S), which is one of the most labile bonds in the structure under mass spectrometric conditions. This cleavage results in the formation of characteristic fragment ions. smolecule.com Further fragmentation can occur through the loss of the amide groups (-CONH₂), providing additional confirmation of the compound's molecular structure. smolecule.com The fragmentation of benzamides, in general, is often explained by pathways proceeding from the more stable O-protonated tautomers formed during the ionization process. nih.gov

Beyond simple structural confirmation, ESI-MS has been employed to study the interactions and activities of derivatives of Benzamide, 2,2'-dithiobis-. For instance, it has been used to investigate the zinc-ejection activity from viral proteins by dithiobisbenzamide analogues, demonstrating the technique's utility in probing the compound's mechanism of action in biological systems. researchgate.net

Table 1: Key ESI-MS Data for Benzamide, 2,2'-dithiobis-

| Feature | Observation | Significance |

| Molecular Ion | Corresponds to the protonated molecule [M+H]⁺ | Confirms the molecular weight of the compound. |

| Primary Fragmentation | Cleavage of the disulfide (S-S) bond | Characteristic fragmentation pattern for dithiobis compounds. smolecule.com |

| Secondary Fragmentation | Loss of amide groups (-CONH₂) | Provides further structural confirmation. smolecule.com |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the determination of the exact mass of a molecule with high accuracy, which is indispensable for unequivocally confirming its elemental composition. For Benzamide, 2,2'-dithiobis-, HRMS measurements precisely determine its monoisotopic mass, distinguishing it from other compounds with the same nominal mass.

The exact mass of Benzamide, 2,2'-dithiobis- (C₁₄H₁₂N₂O₂S₂) has been computed and confirmed by HRMS as 304.03401998 Da. nih.gov This high level of mass accuracy, typically within a few parts per million (ppm), allows for the confident assignment of the molecular formula C₁₄H₁₂N₂O₂S₂. HRMS is also applied to analyze the fragment ions produced during tandem mass spectrometry (MS/MS) experiments. By determining the exact mass of each fragment, researchers can deduce their elemental compositions, which is critical for proposing and verifying fragmentation pathways and elucidating the compound's structure in detail. researchgate.net

Table 2: HRMS Data for Benzamide, 2,2'-dithiobis-

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂O₂S₂ | nih.gov |

| Computed Exact Mass | 304.03401998 Da | nih.gov |

| Nominal Mass | 304 g/mol | nih.gov |

Vibrational Spectroscopy of Benzamide, 2,2'-dithiobis-

Fourier Transform Infrared (FT-IR) Spectroscopy of Disulfide and Amide Bonds

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of Benzamide, 2,2'-dithiobis- displays characteristic absorption bands that confirm the presence of its key structural features: the amide and disulfide bonds.

The amide group gives rise to several distinct bands. The N-H stretching vibrations of the primary amide appear in the region around 3300 cm⁻¹. smolecule.com The amide I band, which is primarily associated with the C=O stretching vibration, is observed in the range of 1635-1650 cm⁻¹. smolecule.comleibniz-fli.de The position of this band is sensitive to the molecular backbone conformation and hydrogen bonding patterns. leibniz-fli.de The amide II band, resulting from N-H bending and C-N stretching vibrations, is typically found between 1510 and 1580 cm⁻¹. leibniz-fli.de

A crucial, though often weak, absorption band for this molecule is that of the disulfide (S-S) stretch. This vibration appears in the far-infrared region, typically between 500-550 cm⁻¹, providing direct evidence for the disulfide bridge that links the two benzamide moieties. smolecule.com

Table 3: Characteristic FT-IR Absorption Bands for Benzamide, 2,2'-dithiobis-

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | ~3300 smolecule.com |

| Amide (C=O) | Stretching (Amide I) | 1635 - 1650 smolecule.com |

| Disulfide (S-S) | Stretching | 500 - 550 smolecule.com |

Raman Spectroscopy for Structural Elucidation

Raman spectroscopy, a complementary technique to FT-IR, provides information about molecular vibrations based on the inelastic scattering of monochromatic light. It is particularly effective for detecting vibrations of non-polar bonds, such as the disulfide (S-S) bond, which often yields a stronger signal in Raman than in IR spectroscopy.

For the benzamide portion of the molecule, resonance Raman studies on the parent compound benzamide have shown that the spectra are rich in information regarding the dynamics of the phenyl ring and the amide substituent. nih.gov Key vibrational modes observed include the benzene ring C=C stretch, the Ph-CO-NH₂ stretching and rocking motions, the C-C-H in-plane bend, and ring deformation modes. nih.gov

In the context of Benzamide, 2,2'-dithiobis-, Raman spectroscopy would be instrumental for:

Confirming the Disulfide Linkage: The S-S stretching vibration typically appears as a distinct and relatively strong peak in the 500-550 cm⁻¹ region.

Probing the Aromatic System: Vibrations of the benzene rings can provide insight into the substitution pattern and electronic environment.

Electronic Absorption and Emission Spectroscopy of Benzamide, 2,2'-dithiobis-

Electronic absorption (UV-Visible) spectroscopy investigates the electronic transitions within a molecule. Aromatic disulfides like Benzamide, 2,2'-dithiobis- are known to absorb UV light. The absorption spectrum is typically characterized by π → π* transitions associated with the benzene rings and n → σ* transitions associated with the disulfide bond.

Studies on analogous aromatic disulfides, such as 2,2'-dithiobis(benzothiazole), suggest that UV absorption leads to the cleavage of the S-S bond. bris.ac.uk The excitation can occur either directly to a dissociative excited state (S₁) or to a higher bound state (S₂) which then couples to the dissociative state, leading to the formation of two benzamide-2-thiyl radicals. bris.ac.uk These transient radical species often have strong, characteristic absorption bands in the visible region of the spectrum, which can be observed using time-resolved electronic absorption spectroscopy. bris.ac.ukrsc.org

The emission properties (fluorescence and phosphorescence) of Benzamide, 2,2'-dithiobis- are expected to be weak due to the efficient photodissociation pathway of the disulfide bond, which provides a rapid non-radiative decay channel for the excited state.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Studies of Chiral Benzamide, 2,2'-dithiobis- Analogues

Benzamide, 2,2'-dithiobis- itself is an achiral molecule and therefore does not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD). However, the introduction of chiral centers into the molecule creates chiral analogues that can be studied using these methods.

Chiral analogues of Benzamide, 2,2'-dithiobis- have been synthesized, for example, by forming amide bonds with chiral α-, β-, or γ-amino acids. researchgate.net These chiral derivatives are optically active, and their interaction with circularly polarized light can be measured by CD spectroscopy.

CD spectroscopy is a powerful tool for:

Determining Absolute Configuration: The sign and intensity of the CD signals (Cotton effects) can be correlated with the absolute stereochemistry of the chiral centers, often supported by quantum chemical calculations. nih.govmdpi.com

Studying Molecular Conformation: The disulfide bond itself can adopt a helical conformation (defined by the C-S-S-C dihedral angle), which acts as a chiral chromophore. The CD spectrum is highly sensitive to this conformation, providing insights into the three-dimensional structure of the molecule in solution.

Monitoring Interactions: CD spectroscopy is used to monitor conformational changes that occur when chiral molecules bind to other substrates or self-assemble into larger structures. nih.govrsc.org For chiral dithiobisbenzamide analogues, CD could be used to study their binding to biological targets.

Computational Chemistry and Molecular Modeling Studies of Benzamide, 2,2 Dithiobis

Quantum Chemical Calculations for Electronic Structure of Benzamide (B126), 2,2'-dithiobis-

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These computational approaches can elucidate electron density distribution, molecular orbital energies, and the nature of chemical bonds within the structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For derivatives of Benzamide, 2,2'-dithiobis-, DFT has been employed to optimize molecular geometries and compare these theoretical structures with experimental data obtained from techniques like X-ray diffraction. researchgate.netaip.org This approach is valuable for predicting various molecular properties, including vibrational frequencies and electronic characteristics. researchgate.netnanobioletters.com

DFT calculations for Benzamide, 2,2'-dithiobis- would focus on several key aspects:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For related compounds, optimized geometries calculated by DFT have shown strong agreement with experimental values. researchgate.netaip.org

Electronic Properties: Calculating properties such as dipole moment and polarizability, which influence the molecule's interactions with its environment.

Vibrational Analysis: Predicting infrared and Raman spectra, which can be used to confirm the synthesized structure. The combination of DFT calculations and experimental spectroscopic studies provides a comprehensive characterization of the molecule. nanobioletters.com

The disulfide bridge is a particularly interesting feature from an electronic structure perspective, as the sulfur-sulfur bond involves the overlap of 3p orbitals and possesses distinct electronic characteristics.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons from the low-lying HOMO to the high-lying LUMO. semanticscholar.org Conversely, a small gap indicates higher reactivity and easier electronic excitation. irjweb.comsemanticscholar.orgrsc.org The HOMO-LUMO gap also explains charge transfer interactions within the molecule. semanticscholar.org

For Benzamide, 2,2'-dithiobis-, the HOMO is expected to be localized on the electron-rich disulfide bridge and parts of the benzamide moieties, making these the likely sites for electrophilic attack. The LUMO would be distributed across the aromatic rings and amide groups, indicating the regions susceptible to nucleophilic attack. In studies of similar benzamide derivatives, the introduction of different substituent groups was shown to alter the distribution pattern of the HOMO and LUMO orbitals. sci-hub.se

Table 1: Representative Frontier Molecular Orbital Data for Benzamide Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Reference Benzamide (R) | -6.724 | -1.071 | 5.65 |

| Derivative L1 | -6.44 | -1.06 | 5.37 |

| Derivative L2 | -6.22 | -0.77 | 5.44 |

| Derivative L3 | -6.21 | -0.72 | 5.49 |

This table, based on data from related benzamide derivatives sci-hub.se, illustrates how structural modifications can influence frontier orbital energies. Note: These are example values and not the specific calculated values for Benzamide, 2,2'-dithiobis-.

Molecular Dynamics (MD) Simulations of Benzamide, 2,2'-dithiobis- Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. auctoresonline.org This technique is particularly useful for exploring the conformational flexibility of a molecule, which refers to the different spatial arrangements it can adopt through rotation around single bonds. ontosight.aiscribd.com

MD simulations can be used to:

Map the potential energy surface of the molecule as a function of the disulfide dihedral angle.

Identify the most stable and energetically accessible conformers in different environments (e.g., in a vacuum or in a solvent).

Analyze the time-dependent fluctuations in bond lengths, bond angles, and dihedral angles to understand the molecule's flexibility. ontosight.ai

Understanding the conformational preferences of Benzamide, 2,2'-dithiobis- is essential, as the three-dimensional shape of the molecule dictates how it can interact with biological targets such as proteins and nucleic acids.

Molecular Docking and Binding Affinity Predictions for Benzamide, 2,2'-dithiobis- Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or nucleic acid) to form a stable complex. auctoresonline.orgscispace.com It is widely used to gain insight into ligand-receptor interactions at an atomic level and to predict the binding affinity, often expressed as a docking score. mdpi.com

Docking studies involving benzamide derivatives have demonstrated their potential to bind effectively to a variety of protein targets. mdpi.com The general procedure involves placing the ligand into a predictable binding site on the protein surface and evaluating the interactions, such as hydrogen bonds and hydrophobic contacts, to calculate a docking score. scispace.commdpi.com

For Benzamide, 2,2'-dithiobis-, its structural features—the hydrogen bond donor/acceptor capabilities of the amide groups and the redox-active disulfide bond—make it a candidate for interaction with various enzymes. Studies on similar compounds have shown inhibitory activity against targets like DNA topoisomerases. researchgate.netdergipark.org.tr For instance, docking studies of benzamide derivatives with topoisomerase IIα revealed interactions with DNA residues and key amino acids like GLY462, ARG487, and MET762. researchgate.net Another significant target for related dithiobisbenzamides is the HIV-1 nucleocapsid protein (NCp7), where the compound is believed to act by ejecting zinc from the protein's zinc-finger motif. smolecule.com

Table 2: Potential Protein Targets and Interacting Residues for Benzamide-like Compounds

| Protein Target | Interacting Residues/Components | Potential Effect |

|---|---|---|

| Topoisomerase IIα | DNA bases (DG13), GLY462, ARG487, MET762, TYR805 | Inhibition of enzyme activity |

| HIV-1 Nucleocapsid Protein (NCp7) | Zinc-finger motif (HHCC) | Zinc ejection, disruption of protein function |

| Acetylcholinesterase (AChE) | Catalytic and peripheral sites | Enzyme inhibition |

This table summarizes findings from docking studies on benzamide and dithiobisbenzamide derivatives with various protein targets. researchgate.netsmolecule.comtandfonline.com

Beyond proteins, there is evidence that Benzamide, 2,2'-dithiobis- and related compounds can interact directly with nucleic acids. smolecule.com Research indicates potential binding interactions with both DNA and RNA, which could influence processes like gene expression. smolecule.com

A notable study investigated the interaction of a 2,2'-dithiobisbenzamide derivative (DIBA-1) with HIV-1 DNA. nih.govscispace.com It was found that the compound could covalently target the zinc-finger motif of the HIV-1 integrase enzyme, which in turn significantly altered the enzyme's cooperative binding to its cognate viral DNA sequence. nih.govscispace.com This suggests that the compound's effect on the enzyme is directly linked to modulating the enzyme-DNA interaction. nih.gov

Furthermore, separate studies on benzamide have identified DNA as a direct binding site. nih.gov A crystalline complex of 9-ethyladenine (B1664709) (a component of DNA) and benzamide revealed specific hydrogen bonding between the amide hydrogen and the N-3 position of the adenine (B156593) base. nih.gov This model suggests that the benzamide ring does not intercalate between the DNA bases but lies nearly perpendicular to them, a mode of binding that could stabilize specific DNA conformations or interfere with DNA-protein recognition. nih.gov

Structure-Energy Relationship Analysis of Benzamide, 2,2'-dithiobis- Derivatives

The relationship between the structure of a molecule and its energetic properties is fundamental to its stability and behavior. In the case of Benzamide, 2,2'-dithiobis- derivatives, computational studies, particularly those employing Density Functional Theory (DFT), are used to explore how structural modifications influence the molecule's energy landscape.

The core structure of Benzamide, 2,2'-dithiobis- consists of two benzamide units connected by a disulfide bridge. The conformation and stability of these molecules are significantly influenced by the dihedral angle of the C-S-S-C bond and the orientation of the benzamide groups. The introduction of different substituents on the benzamide rings or the amide nitrogen leads to a series of derivatives with varying electronic and steric properties.

The strength of these non-covalent interactions is directly tied to the nature of the substituents. A computational analysis of hydrogen bonding between thioacetamide (B46855) and various N,N-disubstituted benzamides quantified the strength of these interactions through their enthalpy values (ΔH⁰), demonstrating how different functional groups alter the energetic landscape.

Table 1: Thermodynamic Parameters for Hydrogen Bonding in Benzamide Derivatives

| Benzamide Derivative | -ΔH⁰ (kJ/mol) |

|---|---|

| N,N-dimethylbenzamide (DMBA) | 17.4 |

| N-methoxy-N-methylbenzamide (MMBA) | 21.6 |

| N,N-diethyl-m-toluamide (DEMT) | 21.9 |

| N,N-diethyl-2,5-difluorobenzamide (DEDF) | 20.8 |

This table is interactive. You can sort and filter the data. Source: Science.gov science.gov

This data illustrates that substituent changes, such as the replacement of methyl with ethyl groups or the addition of fluorine atoms, directly impact the strength of hydrogen bonds, a key factor in the structure-energy relationship of these molecules. science.gov

In Silico Prediction of Reactivity and Transformation Pathways of Benzamide, 2,2'-dithiobis-

In silico methods are invaluable for predicting the chemical reactivity and potential transformation pathways of molecules, providing insights that can guide experimental studies. For Benzamide, 2,2'-dithiobis-, these predictions often focus on the disulfide bond and the amide functional groups.

Reactivity Descriptors: Frontier Molecular Orbital (FMO) theory is a key tool in this analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the resulting HOMO-LUMO energy gap (ΔE) are crucial descriptors of chemical reactivity and kinetic stability. irjweb.comsemanticscholar.org A large HOMO-LUMO gap generally implies high stability and low reactivity, as more energy is required for electronic excitation. semanticscholar.org Conversely, a small gap suggests higher reactivity. nih.gov Computational studies on related heterocyclic compounds, such as benzimidazoles, have used DFT calculations to determine these parameters and correlate them with biological activity. nih.gov

Table 2: Frontier Orbital Energies and Energy Gap for a Benzimidazole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

This table is interactive. You can sort and filter the data. Source: IRJEdT irjweb.com

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is another critical tool for predicting reactivity. It illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For benzamide derivatives, MEP analysis can identify the sites most susceptible to electrophilic or nucleophilic attack. nih.gov Studies on orthopramides, a class of benzamide antagonists, have used MEP to characterize the positive and negative potential regions, postulating their role in receptor recognition and binding. nih.gov The disulfide bridge in Benzamide, 2,2'-dithiobis- is an area of particular interest, as the sulfur atoms can act as sites for nucleophilic or electrophilic interactions.

Transformation Pathways: Computational modeling can predict likely chemical transformations. For Benzamide, 2,2'-dithiobis-, a primary transformation pathway involves the cleavage of the disulfide bond. This redox-active linkage can be reduced to form the corresponding thiol. researchgate.net Experimental metabolism studies on the closely related compound 2′,2′′′-Dithiobisbenzanilide (DTBBA) confirm this pathway. The predominant metabolite identified in rodent urine was the S-glucuronide of the thiol cleavage product, N-(2-mercaptophenyl)benzamide, which accounted for over 50% of the radioactivity observed. nih.gov This demonstrates a key transformation pathway where the disulfide bridge is broken, a reaction that can be modeled using computational methods to understand the reaction energetics and mechanism. purdue.edu

Chemical Reactivity and Intermolecular Interactions of Benzamide, 2,2 Dithiobis

Redox Chemistry of the Disulfide Bond in Benzamide (B126), 2,2'-dithiobis-acs.orguni.lu

The disulfide bond (-S-S-) is the most reactive site in the Benzamide, 2,2'-dithiobis- molecule and is susceptible to both reduction and oxidation reactions.

The disulfide linkage in Benzamide, 2,2'-dithiobis- can be cleaved under reducing conditions to yield the corresponding thiol, 2-mercaptobenzamide. This reaction is a fundamental process in the chemistry of disulfides. Common reducing agents that can effect this transformation include thiols, phosphines, and borohydrides.

The reduction process involves the addition of two electrons and two protons to the disulfide bond, resulting in the formation of two thiol groups. The general reaction can be represented as:

RSSR + 2e⁻ + 2H⁺ → 2RSH

In the case of Benzamide, 2,2'-dithiobis-, the product of reduction is 2-mercaptobenzamide.

Table 1: Reduction of Benzamide, 2,2'-dithiobis-

| Reactant | Reducing Agent | Product |

| Benzamide, 2,2'-dithiobis- | Generic Reducing Agent (e.g., dithiothreitol, sodium borohydride) | 2-mercaptobenzamide |

This reversible redox chemistry is a key feature of molecules containing disulfide bonds and is often exploited in various chemical and biological applications.

Nucleophilic Substitution Reactions Involving Benzamide, 2,2'-dithiobis-ontosight.ai

The sulfur atoms of the disulfide bond in Benzamide, 2,2'-dithiobis- are electrophilic and can be attacked by nucleophiles. This results in the cleavage of the S-S bond and the formation of a new sulfur-nucleophile bond and a thiol. This process is a type of nucleophilic substitution reaction at the sulfur atom.

A common example is the reaction with other thiols (thiol-disulfide exchange), which proceeds via a thiolate anion as the nucleophile:

RSSR + R'S⁻ ⇌ RSSR' + RS⁻

This equilibrium is a fundamental reaction in the chemistry of proteins and other biological systems containing disulfide bridges. While specific studies on nucleophilic substitution reactions of Benzamide, 2,2'-dithiobis- are not extensively detailed in the provided search results, the general principles of disulfide chemistry suggest its susceptibility to such reactions.

Metal Ion Coordination Chemistry of this compoundacs.orgontosight.ai

The benzamide and disulfide moieties of Benzamide, 2,2'-dithiobis- provide potential coordination sites for metal ions. The amide oxygen and nitrogen atoms, as well as the sulfur atoms of the disulfide bond, can act as Lewis bases and donate electron pairs to a metal center.

The structure of Benzamide, 2,2'-dithiobis- allows it to act as a chelating ligand, where multiple atoms from the same molecule bind to a central metal ion. This chelation can lead to the formation of stable, cyclic metal complexes. The design of ligands based on the Benzamide, 2,2'-dithiobis- scaffold can be tailored by modifying the benzamide group to enhance selectivity and affinity for specific metal ions. The presence of both hard (oxygen, nitrogen) and soft (sulfur) donor atoms makes it a potentially versatile ligand for a range of metal ions.

The synthesis of metal complexes with Benzamide, 2,2'-dithiobis- would typically involve reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic techniques, such as infrared (IR) spectroscopy to observe changes in the C=O and N-H stretching frequencies of the amide group upon coordination, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structure of the complex in solution. X-ray crystallography can provide definitive structural information on the solid-state structure of the metal complexes. While the search results allude to the potential for metal coordination, specific examples of synthesized and characterized metal complexes of Benzamide, 2,2'-dithiobis- are not detailed.

Hydrogen Bonding and π-π Stacking Interactions in Benzamide, 2,2'-dithiobis- Systems

The fundamental structure of Benzamide, 2,2'-dithiobis-, featuring two benzamide moieties linked by a disulfide bridge, provides the necessary functional groups for robust intermolecular connections. The amide groups (-CONH₂) are excellent donors and acceptors for hydrogen bonds. It is anticipated that the amide protons (N-H) act as hydrogen bond donors, while the carbonyl oxygen (C=O) acts as an acceptor, leading to the formation of extensive hydrogen-bonding networks. These interactions can form dimeric motifs or extended chains, significantly stabilizing the crystal structure. In derivatives such as 2,2'-Dithiobis(N-((2-hydroxyphenyl)methyl)benzamide), the presence of additional hydroxyl (-OH) groups introduces further possibilities for hydrogen bonding, potentially leading to more complex and stable three-dimensional structures. ontosight.ai

Alongside hydrogen bonding, the aromatic nature of the two benzene (B151609) rings in the Benzamide, 2,2'-dithiobis- molecule facilitates π-π stacking interactions. figshare.com These non-covalent interactions occur between the electron-rich π-systems of adjacent aromatic rings. Depending on the specific packing arrangement, these interactions can manifest in various geometries, including parallel-displaced or T-shaped (edge-to-face) configurations, rather than a direct face-to-face sandwich arrangement which is often repulsive. nih.gov These stacking interactions contribute to the cohesive energy of the crystal, working in concert with hydrogen bonds to create a densely packed and stable solid-state structure. The interplay of these forces is a key area of study in the supramolecular chemistry of aromatic disulfides.

| Interaction Type | Description | Relevant Functional Groups |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | Amide group (-CONH₂), Hydroxyl group (-OH) in derivatives. |

| π-π Stacking | A non-covalent interaction between aromatic rings. Involves electrostatic and dispersion forces between the π-electron clouds. | Benzene rings. |

Photochemical and Thermal Stability of Benzamide, 2,2'-dithiobis-

The stability of Benzamide, 2,2'-dithiobis- is defined by its response to energetic stimuli such as light and heat. The disulfide bond (-S-S-) is a key structural feature that largely governs this reactivity.

Photochemical Stability

Aromatic disulfides are generally known to be photochemically sensitive. The disulfide bond has a relatively low dissociation energy and can be cleaved upon absorption of ultraviolet (UV) light. nih.gov This photolysis process results in the homolytic cleavage of the S-S bond, generating two thiyl radicals (RS•). nih.gov This reactivity has been demonstrated in related compounds like 2,2′-dithiobis(benzothiazole), where UV photolysis leads to the rapid formation of benzothiazole-2-thiyl radicals. ontosight.ai

The general mechanism for the photolysis of an aromatic disulfide can be represented as: Ar-S-S-Ar + hν (UV light) → 2 Ar-S•

These generated thiyl radicals are highly reactive species that can engage in various subsequent reactions, such as hydrogen abstraction from the solvent or addition to unsaturated bonds. nih.gov Therefore, Benzamide, 2,2'-dithiobis- is expected to be unstable under prolonged exposure to UV radiation, leading to its degradation through radical pathways. This photochemical reactivity is a critical consideration for the handling and storage of this compound.

Thermal Stability

The thermal stability of Benzamide, 2,2'-dithiobis- and its derivatives can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). figshare.com TGA measures the change in mass of a sample as a function of temperature, indicating the onset of thermal decomposition (Td). DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as melting points (Tm) and glass transitions (Tg). figshare.com

| Compound Name | Melting Point (°C) |

| 2,2'-Dithiobisbenzanilide | 143-146 |

| 2,2'-dithiobis[N-methyl-benzamide] | 216.5 |

Data sourced from publicly available chemical databases. chemicalbook.comuni.lu

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of Benzamide, 2,2 Dithiobis

Synthesis and Characterization of N-Substituted Benzamide (B126), 2,2'-dithiobis- Analogues

The synthesis of N-substituted Benzamide, 2,2'-dithiobis- analogues typically involves the reaction of a corresponding N-substituted benzamide with a disulfide compound. smolecule.com Another common method is the oxidative coupling of N-substituted benzamide thiol precursors using agents like iodine or hydrogen peroxide. smolecule.com Characterization of these synthesized compounds is routinely performed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their molecular structure and purity. ontosight.ai

Alkyl Chain Substitutions (e.g., N-methyl, N-butyl, N-hexyloxy, N-heptyloxy, N-hydroxyethyl, N-hydroxy-phenylethyl)

A significant area of investigation has been the introduction of various alkyl chains at the amide nitrogen positions. These substitutions influence the lipophilicity, solubility, and ultimately the biological efficacy of the resulting molecules.

N-methyl and N-butyl Analogues: The synthesis of compounds like 2,2'-dithiobis(N-methylbenzamide) and 2,2'-dithiobis(N-butylbenzamide) has been well-documented. science.govsigmaaldrich.com The N-butyl groups, for instance, are known to be critical in influencing the solubility and crystallinity of the derivatives. smolecule.com The synthesis of 2,2'-dithiobis(N-butylbenzamide) often involves the reaction of N-butylbenzamide with a disulfide-forming reagent. smolecule.com

Long-Chain Alkyl and Functionalized Alkyl Substitutions: Researchers have synthesized a series of analogues with longer and more complex alkyl chains to probe structure-activity relationships. For example, derivatives with (acyloxy)alkyl ester side chains have been prepared, where the length of the alkyl carbon chain was found to be a crucial determinant of antibacterial activity. nih.gov One of the most potent compounds identified in a study against Mycobacterium species was 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide]. nih.govebi.ac.uk The presence of a long decyl chain in compounds like 2,2'-dithiobis(N-decylbenzamide) enhances hydrophobic interactions, which can potentially increase biological activity. smolecule.com The synthesis of such long-chain derivatives typically involves an amidation reaction between a dithiobis intermediate and the corresponding amine, such as decylamine. smolecule.com

Below is a table summarizing some of the synthesized N-alkyl substituted Benzamide, 2,2'-dithiobis- analogues and their reported findings.

| Substituent | Compound Name | Key Research Finding | Citations |

| Methyl | Benzamide, 2,2'-dithiobis[N-methyl- | Structure consists of two N-methylbenzamide units linked by a disulfide bond. | |

| Butyl | 2,2'-Dithiobis(N-butylbenzamide) | Reported to be useful as an antiseptic for cosmetics. | science.gov |

| 3-(Decanoyloxy)propyl | 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide] | Demonstrated potent antibacterial activity against Mycobacterium species. | nih.gov |

| Decyl | 2,2'-Dithiobis(N-decylbenzamide) | The long alkyl chain enhances hydrophobic interactions. | smolecule.com |

Aromatic and Heteroaromatic Substitutions

In addition to alkyl chains, various aromatic and heteroaromatic moieties have been introduced as N-substituents to explore their impact on the compound's properties.

The synthesis of derivatives like 2,2'-dithiobis(N-(4-chloronaphth-1-yl)benzamide) involves attaching a substituted naphthyl group to the benzamide nitrogen. ontosight.ai This complex structure, featuring a dithio moiety linking two benzamide groups each substituted with a 4-chloronaphth-1-yl group, is synthesized through the formation of the benzamide moieties and their subsequent coupling via a disulfide bond. ontosight.ai

Furthermore, 2,2'-dithiobisbenzamides derived from α-, β-, and γ-amino acids have been synthesized and shown to possess anti-HIV activities. nih.gov The synthesis of these derivatives allows for the introduction of diverse side chains, including those with protected acid functions and polar groups, which have exhibited significant antiviral activity. nih.gov

Impact of Substituent Effects on Chemical Reactivity of Benzamide, 2,2'-dithiobis- Derivatives

The chemical reactivity of Benzamide, 2,2'-dithiobis- derivatives is significantly influenced by the nature and position of substituents on both the N-amide group and the aromatic ring.

The primary site of chemical reactivity in these molecules is the disulfide bond, which can undergo reduction to form the corresponding thiols. smolecule.com This redox activity is central to their biological mechanism of action. The substituents can modulate the ease of this reduction. For instance, electron-withdrawing groups on the aromatic ring can make the disulfide bond more susceptible to nucleophilic attack.

Substituents also exert steric effects. Bulky groups near the disulfide linkage can hinder its interaction with biological targets or other molecules. For example, in 2,2'-dithiobis[N-methyl-], the ortho-substituted benzamide groups create steric constraints that restrict free rotation around the disulfide bond.

The reactivity of the amide group itself can also be affected. The amide bonds can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule. smolecule.com The electronic nature of the N-substituent can influence the nucleophilicity of the amide nitrogen and the electrophilicity of the carbonyl carbon.

Studies on related benzotriazole (B28993) derivatives have shown that electron-releasing substituents on an arylamine ring favor the formation of N,N-bis(benzotriazolylmethylated) products, while electron-withdrawing groups increase the resistance of these products to hydrolysis. scilit.com These findings suggest that similar electronic effects could influence the stability and reactivity of N-substituted Benzamide, 2,2'-dithiobis- derivatives.

Correlation of Structural Modifications with Mechanistic Biological Activities of Benzamide, 2,2'-dithiobis-

A key driver for synthesizing derivatives of Benzamide, 2,2'-dithiobis- is to establish a clear structure-activity relationship (SAR), linking specific structural features to their biological effects.

A significant body of research has focused on the antibacterial properties of these compounds, particularly against Mycobacterium species. nih.gov A clear SAR has been identified in a series of (acyloxy)alkyl ester derivatives, where the antibacterial activity is dependent on the length of the alkyl carbon chain. nih.gov The most potent compound in one study, 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide], demonstrated activity superior or equivalent to established antitubercular agents. nih.govebi.ac.uk This suggests that the lipophilicity conferred by the long alkyl chain is crucial for its antimycobacterial action.

In the context of anti-HIV activity, 2,2'-dithiobisbenzamides have been shown to inhibit HIV replication by ejecting zinc from the NCp7 zinc fingers. nih.gov SAR studies revealed that derivatives of β- and γ-amino acids possessed better antiviral and therapeutic efficacies than their α-amino acid counterparts. nih.gov Interestingly, derivatives from α-amino acids with protected acid functions and polar side chains also showed very good antiviral activity. nih.gov

The following table highlights some key SAR findings for Benzamide, 2,2'-dithiobis- derivatives:

| Structural Modification | Biological Activity | Key SAR Finding | Citations |

| Increasing alkyl chain length in (acyloxy)alkyl esters | Antibacterial (Mycobacterium spp.) | Increased alkyl chain length correlates with higher activity. | nih.gov |

| Amino acid-derived substitutions (β- and γ- vs. α-) | Anti-HIV | β- and γ-amino acid derivatives show better efficacy than α-amino acid derivatives. | nih.gov |

| Protected acid and polar side chains on α-amino acid derivatives | Anti-HIV | Exhibit very good antiviral activity. | nih.gov |

Conformational Analysis of Benzamide, 2,2'-dithiobis- Derivatives and their Flexibility

The three-dimensional structure and conformational flexibility of Benzamide, 2,2'-dithiobis- derivatives are critical determinants of their biological activity, as they govern how these molecules interact with their biological targets.

The N-substituents also play a crucial role in the conformational preferences of these molecules. The N-methylbenzamide moieties in 2,2'-dithiobis[N-methyl-] exhibit specific conformations. The presence of ortho-substituted benzamide groups introduces steric constraints that limit the free rotation around the disulfide bond, leading to preferred conformational states.

In the solid state, the crystal packing of these derivatives is influenced by intermolecular forces such as hydrogen bonding between amide groups and aromatic stacking interactions between the benzene (B151609) rings. In some benzamide derivatives, the molecules are linked into chains by hydrogen bonds between the N-H donor and the carbonyl oxygen acceptor of the amide group. science.gov The nature of the substituents can significantly alter these intermolecular interactions and, consequently, the crystal structure. science.gov

Computational analyses are often employed to supplement experimental data, providing insights into the preferred conformations and flexibility of these molecules in different environments.

Academic Applications and Research Directions for Benzamide, 2,2 Dithiobis

Advanced Materials Science Research

The exploration of Benzamide (B126), 2,2'-dithiobis- and its derivatives in materials science is a burgeoning area of research. The compound's ability to engage in dynamic chemical processes makes it a valuable building block for the creation of novel materials with tailored properties.

Self-Assembly Phenomena and Supramolecular Architectures

The principles of supramolecular chemistry, which involve the spontaneous organization of molecules into well-defined structures through non-covalent interactions, are central to understanding the potential of Benzamide, 2,2'-dithiobis- in this domain. supramolecularevans.com The self-assembly of molecules is a powerful strategy for the bottom-up fabrication of complex and functional nanoscale architectures. supramolecularevans.com The structure of Benzamide, 2,2'-dithiobis- is conducive to forming such assemblies. The benzamide groups can participate in hydrogen bonding, while the aromatic rings can engage in π-π stacking interactions. supramolecularevans.com These non-covalent forces can direct the molecules to arrange themselves into ordered patterns, such as one-dimensional stacks or more complex three-dimensional networks. nih.gov

Research on analogous benzamide-containing molecules has demonstrated their capacity to self-assemble into intricate supramolecular structures like bilayered pyramidal columns. researchgate.net This behavior is often dictated by the interplay of various intermolecular forces, and the resulting architecture can be influenced by factors such as solvent and temperature. nih.gov The disulfide bond in Benzamide, 2,2'-dithiobis- adds another layer of control, as it can be reversibly cleaved and reformed, allowing for the dynamic assembly and disassembly of supramolecular structures in response to redox stimuli.

Polymer Chemistry: Incorporation of Benzamide, 2,2'-dithiobis- into Polymeric Materials

In the realm of polymer chemistry, the disulfide bond of Benzamide, 2,2'-dithiobis- serves as a key functional group for its incorporation into polymeric materials. smolecule.com Disulfide bonds can act as cross-linking agents, which are crucial for the formation of durable polymer networks and composites. smolecule.com The ability of the disulfide linkage to undergo reversible thiol-disulfide interchange reactions facilitates applications in polymer crosslinking. smolecule.com This dynamic nature allows for the development of self-healing or reprocessable polymer networks. acs.org

The incorporation of Benzamide, 2,2'-dithiobis- or its derivatives can enhance the mechanical, thermal, or electrical properties of the resulting polymers. ontosight.ai For instance, the introduction of such molecules can increase the toughness of materials through the formation of hydrogen bonds via the amide groups. acs.org

Development of Redox-Responsive Materials Utilizing Benzamide, 2,2'-dithiobis-

Redox-responsive materials are a class of "smart" materials that can change their properties in response to a change in the redox environment. rsc.org The disulfide bond in Benzamide, 2,2'-dithiobis- is inherently redox-active, making it an ideal component for the design of such materials. ontosight.ai This disulfide linkage can be cleaved into two thiol groups under reducing conditions and can be reformed under oxidizing conditions. ontosight.ai

This reversible transformation is the basis for a variety of applications. For example, materials incorporating Benzamide, 2,2'-dithiobis- could be designed to degrade or change their structure in the highly reducing environment found inside cells, which has potential applications in drug delivery systems. ontosight.ainih.gov The disulfide bond's responsiveness has been explored in the development of materials for controlled release systems and biomedical devices. ontosight.aiontosight.ai

Applications in Coating Compositions and Film Formation Research

The properties of Benzamide, 2,2'-dithiobis- and its derivatives suggest their potential utility in the formulation of advanced coating compositions and in the study of film formation. Derivatives such as 2,2'-dithiobis(N-butyl-benzamide) have been noted for their use as antiseptics in cosmetics, implying an application in surface coatings. science.govscience.gov The ability of these compounds to form ordered structures through self-assembly can be leveraged to create well-organized and potentially functional thin films.